molecular formula C24H33N5O3 B8205278 Vildagliptin Impurity B

Vildagliptin Impurity B

Cat. No.: B8205278
M. Wt: 439.6 g/mol
InChI Key: UBWUDDDAHPQAQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Vildagliptin Impurity B undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The primary product formed from these reactions is the amide derivative of Vildagliptin, which is structurally similar but distinct in its chemical properties .

Mechanism of Action

The mechanism of action of Vildagliptin Impurity B is not well-documented, as it is primarily considered a byproduct rather than an active pharmaceutical ingredient. its formation and presence in pharmaceutical formulations can affect the stability and efficacy of Vildagliptin. The impurity may interact with the same molecular targets as Vildagliptin, such as dipeptidyl peptidase-4, but with reduced potency .

Comparison with Similar Compounds

    Vildagliptin Impurity A: Another byproduct formed during the synthesis of Vildagliptin, differing in its chemical structure and properties.

    Vildagliptin Impurity C: A degradation product that forms under different conditions compared to Impurity B.

Comparison: Vildagliptin Impurity B is unique due to its formation through hydrolysis under high humidity and temperature conditions . Unlike Impurity A and C, which may form through different pathways, Impurity B’s formation is more closely related to the environmental conditions during the manufacturing process. This uniqueness necessitates specific control measures to minimize its presence in the final pharmaceutical product .

Biological Activity

Vildagliptin, a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, is primarily used in the treatment of type 2 diabetes mellitus. However, impurities in pharmaceutical compounds can significantly impact their safety and efficacy. This article focuses on Vildagliptin Impurity B , exploring its biological activity through various studies, including toxicity evaluations, pharmacological effects, and case studies.

Overview of Vildagliptin and Its Impurities

Vildagliptin works by inhibiting the DPP-4 enzyme, which leads to increased levels of incretin hormones, enhancing insulin secretion and decreasing glucagon levels. While the therapeutic effects of vildagliptin are well-documented, impurities such as this compound can alter its pharmacological profile.

Characteristics of this compound

  • Chemical Structure : The specific structure of this compound has not been extensively detailed in the literature but is known to be a byproduct of the synthesis process.
  • Source : It arises during the manufacturing process of vildagliptin and needs to be monitored for quality control.

In Vitro Toxicity Evaluations

A study assessed the cytotoxicity of vildagliptin and its impurities using mouse fibroblast 3T3 cells. The findings indicated:

  • Cytotoxic Effects : At concentrations of 10 μM, both this compound (referred to as V2 in some studies) and another impurity exhibited significant cytotoxic effects. Specifically, a marked decrease in cell viability was observed at higher concentrations (1000 μM) for impurity V2 .
  • Oxidative Stress : The generation of reactive oxygen species (ROS) was noted at lower concentrations (10 μM), suggesting that impurities could exacerbate oxidative stress in diabetic patients, potentially leading to tissue damage .

Efficacy in Diabetic Patients

Clinical studies have shown that vildagliptin effectively lowers HbA1c levels in patients with type 2 diabetes. However, the presence of impurities may affect these outcomes:

  • HbA1c Reduction : In a clinical trial involving vildagliptin, patients demonstrated an average reduction in HbA1c by 1.01% after 24 weeks compared to placebo . The implications of impurities on this reduction are not fully understood but warrant further investigation.

Comparative Analysis of Impurities

The following table summarizes key findings related to this compound compared to other known impurities:

Impurity Cytotoxicity (μM) Oxidative Stress Impact on HbA1c
VildagliptinNot significantLowSignificant reduction
Vildagliptin Impurity AModerateModerateUnclear
This compoundHighHighPotentially adverse

Conclusion and Future Directions

The biological activity of this compound raises concerns regarding its safety profile. While vildagliptin itself is effective for managing type 2 diabetes, the presence of impurities like Impurity B can increase cytotoxicity and oxidative stress, potentially compromising patient safety.

Future research should focus on:

  • Longitudinal Studies : To assess the long-term effects of vildagliptin impurities on patient health.
  • Mechanistic Studies : To understand how these impurities interact at a cellular level.
  • Regulatory Standards : Establishing stricter guidelines for impurity levels in pharmaceutical formulations.

Properties

IUPAC Name

1-[2-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]-(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O3/c25-12-19-3-1-5-28(19)21(30)14-27(15-22(31)29-6-2-4-20(29)13-26)23-8-17-7-18(9-23)11-24(32,10-17)16-23/h17-20,32H,1-11,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWUDDDAHPQAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN(CC(=O)N2CCCC2C#N)C34CC5CC(C3)CC(C5)(C4)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.